3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride
Description
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound featuring a butyl group at the para position of the phenyl ring attached to the pyrazole core. This molecule is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in targeting enzymes and receptors. The hydrochloride salt enhances solubility, making it suitable for biological evaluations.
Properties
IUPAC Name |
5-(4-butylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12;/h5-9H,2-4H2,1H3,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFYOLXOBQHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles, including derivatives like 3-(4-butylphenyl)-1H-pyrazol-5-amine, is the condensation of β-ketonitriles with hydrazine or substituted hydrazines. This approach allows for the introduction of the aryl substituent at the 3-position and the amino group at the 5-position of the pyrazole ring.
Procedure: The β-ketonitrile bearing the 4-butylphenyl moiety is reacted with hydrazine hydrate under controlled conditions, typically in a polar solvent such as ethanol or DMF, at elevated temperatures (e.g., 60–85 °C) for several hours. The reaction proceeds via cyclization and subsequent formation of the pyrazole ring with the amino group at position 5.
Yields: This method generally affords good yields (60–85%) of 5-aminopyrazoles, with high regioselectivity for the 3-aryl-5-amine substitution pattern.
Example: Analogous syntheses reported for 5-amino-3-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitriles demonstrate the efficiency of this approach, where oxidation and subsequent hydrazine treatment yield the target pyrazoles in good yields.
Oxidative Functionalization and Cyclization
An alternative method involves oxidative functionalization of precursors followed by cyclization to form the pyrazole ring.
Reagents: Oxoammonium salts or hydrogen peroxide can be used to oxidize β-substituted precursors, facilitating ring closure upon treatment with hydrazine derivatives.
Conditions: Reactions are typically conducted at moderate temperatures (50–60 °C) with controlled addition of oxidants and hydrazine.
Advantages: This method can be rapid and provides high isolated yields (up to 86%) of pyrazole derivatives, as demonstrated in related pyrazole ketone syntheses.
Direct Amidation and Suzuki-Miyaura Coupling (for Functionalized Pyrazoles)
For pyrazoles bearing additional functional groups, direct amidation of protected pyrazol-amine intermediates followed by Suzuki-Miyaura cross-coupling has been employed to introduce aryl substituents.
- Relevance: While this method is more common for functionalized pyrazole derivatives, it can be adapted for the synthesis of 3-(4-butylphenyl)-1H-pyrazol-5-amine by coupling 4-bromobutylbenzene derivatives with pyrazol-amine precursors.
Conversion to Hydrochloride Salt
The free base 3-(4-butylphenyl)-1H-pyrazol-5-amine is typically converted to its hydrochloride salt to improve stability, solubility, and handling.
Method: The free amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and an equimolar amount of hydrochloric acid (HCl) in ether or aqueous solution is added slowly at low temperature (0–5 °C).
Isolation: The resulting hydrochloride salt precipitates out or is obtained by solvent evaporation and is then filtered, washed (e.g., with cold toluene or hexanes), and dried under vacuum or mild heating (40–45 °C).
Purity: This step often enhances the purity and crystallinity of the compound, facilitating further use in research or pharmaceutical applications.
Detailed Reaction Conditions and Data Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | Hydrazine hydrate, ethanol or DMF | 60–85 °C | 3–6 hours | 60–85 | Cyclization to 5-aminopyrazole core; regioselective formation |
| Oxidative Functionalization | Oxoammonium salt or H2O2, hydrazine hydrate | 50–60 °C | 2–4 hours | ~86 | Rapid, high-yielding oxidative cyclization |
| Direct Amidation + Suzuki Coupling | Protected pyrazol-amine, 4-bromobutylbenzene, Pd catalyst | 80–100 °C (reflux) | 6–12 hours | Variable | For functionalized derivatives; requires palladium catalyst and base |
| Hydrochloride Salt Formation | HCl in ether or aqueous solution | 0–5 °C | 1–2 hours | Quantitative | Precipitation of hydrochloride salt; improves stability and purity |
Research Findings and Optimization Notes
Regioselectivity: The condensation of β-ketonitriles with hydrazine is highly regioselective, favoring the formation of 3-aryl-5-aminopyrazoles due to the electronic and steric effects of the substituents.
Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is effective for purifying the free base. The hydrochloride salt can be purified by recrystallization from ethanol or ethyl acetate.
Scalability: The oxidative functionalization method using oxoammonium salts is scalable and avoids harsh reagents like phosphorus oxychloride, which can reduce yield and purity.
Environmental and Safety Considerations: Use of hydrazine hydrate requires careful handling due to toxicity and volatility. Alternative hydrazine derivatives or milder oxidants can be considered to improve safety profiles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Alkyl Substituents
- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (25e): The tert-butyl group provides steric bulk and hydrophobicity, while the nitro group introduces electron-withdrawing effects. This compound achieved an 83% yield via hydrazine coupling .
3-[3-(Propan-2-yl)phenyl]-1H-pyrazol-5-amine Hydrochloride :
- An isopropyl group at the meta position reduces steric hindrance compared to para-substituted analogs. Molecular weight: 237.73 .
- Comparison : The para-butyl substituent in the target compound likely increases lipophilicity (logP) compared to the meta-isopropyl analog, influencing membrane permeability.
Halogenated Derivatives
- 3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) :
- Bromine’s electronegativity and size enhance halogen bonding with biological targets. NMR data (δ 7.44 ppm for aromatic protons) indicates distinct electronic environments .
- Comparison : The butyl group in the target compound lacks halogen-mediated interactions but may engage in hydrophobic interactions more effectively.
Electron-Withdrawing Groups
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine :
- Fluorine and trifluoromethyl groups enhance metabolic stability and electron-deficient character. Yield: 58% after coupling with 1-fluoro-4-isocyanatobenzene .
- Comparison : The target compound’s butyl group offers electron-donating effects, which could alter binding kinetics in enzyme inhibition assays.
Molecular Weight and Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (251.76) is comparable to brominated analogs but higher than smaller tert-butyl derivatives.
- Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays.
Biological Activity
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 255.76 g/mol. The compound can be synthesized through various methods, including:
- Condensation Reactions: Utilizing pyrazole derivatives and butylphenyl compounds.
- Substitution Reactions: Modifying the amine group to enhance biological activity.
The biological activity of this compound primarily involves its interaction with specific biomolecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, impacting metabolic pathways relevant to disease states.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Butylphenyl)-1H-pyrazol-5-amine have demonstrated:
- Inhibition of Bacterial Growth: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Some derivatives have also shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antifungal | Activity against Candida species | |
| Enzyme Inhibition | Potential inhibition of ATP synthase |
Case Study: Antimycobacterial Activity
A notable study explored the antimycobacterial activity of pyrazole derivatives, including those structurally related to this compound. The study demonstrated:
- In vitro Efficacy: Compounds showed significant inhibition of Mycobacterium tuberculosis growth.
- Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring enhanced potency against mycobacterial strains .
Table 2: Comparison with Related Pyrazole Derivatives
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition |
| Pyrazolo[1,5-a]pyrimidines | High | ATP synthase inhibition |
| Other pyrazole derivatives | Variable | Diverse mechanisms |
Q & A
Q. What are the most reliable synthetic protocols for 3-(4-butylphenyl)-1H-pyrazol-5-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of substituted ketones or aldehydes with hydrazine derivatives. For example:
- Step 1 : React 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
- Step 2 : Cyclize intermediates with malononitrile or cyanothioacetamide under reflux in ethanol or DMF .
- Optimization : Adjust solvent polarity (e.g., DMSO enhances yield in polar environments) and temperature (e.g., 120°C for cyclization with POCl₃) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the butylphenyl group) .
- X-ray Diffraction : Employ SHELXTL (Bruker AXS) or SHELXL for single-crystal structure determination. Key metrics: bond angles (e.g., C-N-C ≈ 120°), torsion angles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.145) .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) at 25–300°C. Degradation onset typically occurs at ~150°C .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Modification Sites :
- In Silico Modeling : Use Schrödinger Suite or AutoDock for docking studies targeting receptors (e.g., σ₁ or mGlu5) .
Case Study :
Derivatives with 4-fluorophenyl substitutions showed 3× higher affinity for σ₁ receptors (IC₅₀ = 12 nM vs. 36 nM for parent compound) .
Q. What computational strategies predict metabolic pathways and CYP450 interactions?
Methodological Answer:
- Metabolic Prediction : Use ADMET Predictor or StarDrop to identify likely Phase I/II metabolites (e.g., hydroxylation at the butyl chain) .
- CYP Inhibition Assays : Test against CYP3A4 using human liver microsomes. Example: Time-dependent inactivation (kinact/KI = 3300–3800 mL·min⁻¹·μmol⁻¹) observed for analogs .
Q. How can in vivo efficacy be evaluated in disease models, and what are translational challenges?
Methodological Answer:
- Animal Models :
- Translational Challenges : Address species-specific metabolic differences (e.g., higher CYP2C9 activity in humans vs. rodents) .
Key Finding :
In a sea urchin embryo assay, diarylpyrazole analogs inhibited tubulin polymerization (EC₅₀ = 8 nM), suggesting antitubulin potential .
Q. What advanced techniques resolve contradictions in reported biological activities?
Methodological Answer:
- Dose-Response Reproducibility : Validate across ≥3 independent labs using standardized protocols (e.g., MTT assay for cytotoxicity) .
- Target Deconvolution : Apply CRISPR-Cas9 knockout screens to confirm off-target effects .
- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
